molecular formula C16H16N6O3 B10990978 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide

4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide

Cat. No.: B10990978
M. Wt: 340.34 g/mol
InChI Key: CZQSJCBRMNOMNP-UHFFFAOYSA-N
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Description

4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide is a complex organic compound featuring a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Attachment of the Propanoyl Group: The triazolopyridazine intermediate is then reacted with a propanoyl chloride derivative in the presence of a base to form the propanoyl-substituted product.

    Coupling with Benzamide: Finally, the propanoyl intermediate is coupled with 4-aminobenzamide under conditions such as peptide coupling reagents (e.g., EDC, HOBt) to yield the target compound.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; halogenating agents like bromine (Br₂) for halogenation.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a molecular probe to study biological processes, given its ability to interact with specific biomolecules.

Industry:

    Chemical Industry: Used in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals.

    Polymer Science: Potential use in the development of specialty polymers with unique properties.

Mechanism of Action

The mechanism by which 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interact with DNA/RNA to influence gene expression.

Comparison with Similar Compounds

  • 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoic acid
  • 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}phenol

Comparison:

  • Structural Differences: Variations in the substituents on the benzamide ring (e.g., carboxylic acid vs. hydroxyl group).
  • Unique Properties: The presence of the methoxy group and the specific arrangement of functional groups in 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide may confer unique binding properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique chemical characteristics

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

4-[3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]benzamide

InChI

InChI=1S/C16H16N6O3/c1-25-15-9-7-13-20-19-12(22(13)21-15)6-8-14(23)18-11-4-2-10(3-5-11)16(17)24/h2-5,7,9H,6,8H2,1H3,(H2,17,24)(H,18,23)

InChI Key

CZQSJCBRMNOMNP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)C(=O)N)C=C1

Origin of Product

United States

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